

### **CT-721** chemical structure and properties

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An In-Depth Technical Guide to STX-721: A Mutant-Selective EGFR/HER2 Exon 20 Insertion Inhibitor

#### Introduction

STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common class of driver mutations in non-small cell lung cancer (NSCLC), for which previous generations of EGFR inhibitors have been largely ineffective due to a lack of mutant selectivity over wild-type (WT) EGFR.[3][4][5] STX-721 is designed to spare wild-type EGFR, potentially leading to a better safety profile with reduced toxicities, such as skin and gastrointestinal issues, that often limit the efficacy of less selective inhibitors.[6] Currently, STX-721 is undergoing Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC harboring EGFR/HER2 ex20ins mutations. [1][4][7][8][9]

## **Chemical Structure and Properties**

STX-721 is a covalent inhibitor that forms an irreversible bond with its target.[10][4] Its chemical structure and key properties are summarized below.



Chemical Structure of STX-721

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Caption: The 2D chemical structure of STX-721.

Property	Value	Reference
IUPAC Name	(R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one	[3]
Molecular Formula	C32H35CIN6O3	[11]
CAS Registry No.	2765525-82-2	[11]
Mechanism of Action	Irreversible covalent inhibitor of EGFR/HER2 ex20ins mutants	[10][4]
Administration	Oral	[1][10]

#### **Quantitative Data**



The potency and selectivity of STX-721 have been evaluated in various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays.

**Table 1: Biochemical Potency and Selectivity of STX-721** 

Target	Assay Type	k_inact / K_I (M <sup>-1</sup> s <sup>-1</sup> )	Selectivity (mutant vs. WT)
EGFR ex20ins (NPG)	Chelation-Enhanced Fluorescence	Data not available	>100-fold
EGFR WT	Chelation-Enhanced Fluorescence	Data not available	-

Data presented in a qualitative manner in the source, specific values for k\_inact/K\_I are not provided.

Table 2: Cellular Antiproliferative Activity of STX-721

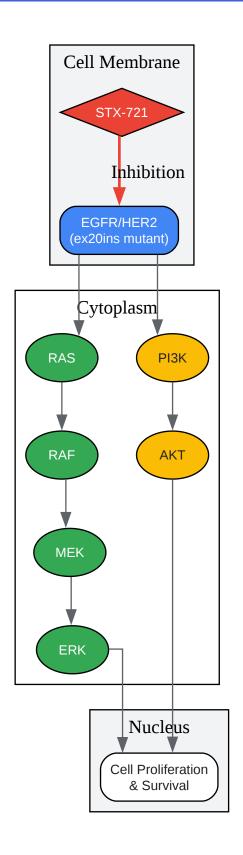
Cell Line	Mutation Status	IC <sub>50</sub> (nM)
Ba/F3 EGFR ex20ins	Isogenic cell line	Potent activity
Human Cancer Cell Lines	EGFR ex20ins	Potent activity
Ba/F3 EGFR WT	Isogenic cell line	Less potent activity

Specific IC<sub>50</sub> values are not provided in the summarized preclinical data. The data indicates strong potency against mutant cell lines and selectivity over wild-type.[12]

#### **Signaling Pathway**

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or dimerization, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[13][14][15] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[15] Exon 20 insertion mutations in EGFR and HER2 lead to constitutive, ligand-independent activation of these pathways, driving oncogenesis.[14][16] STX-721 selectively inhibits these mutant receptors, thereby blocking the downstream signaling and inhibiting cancer cell growth.[2]





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Caption: EGFR/HER2 signaling pathway inhibited by STX-721.



#### **Experimental Protocols**

Detailed experimental protocols for the evaluation of STX-721 are described in the scientific literature.[6] Below are summaries of key methodologies.

#### **Synthesis of STX-721**

The synthesis of STX-721 is detailed in the Journal of Medicinal Chemistry.[3] A key step in the synthesis involves the coupling of 1-(3-Bromopyridin-4-yl)methanamine with 1-Chloro-3-isothiocyanato-2-methoxybenzene to form a central scaffold, which is then further elaborated to introduce the pyrrololactam core and the covalent warhead.[3]

#### **Biochemical Assays (Chelation-Enhanced Fluorescence)**

The potency of STX-721 against recombinant EGFR WT and ex20ins-mutant kinase domain proteins was determined using chelation-enhanced fluorescence biochemical assays.[17] This type of assay measures the rate of kinase activity, and the kinact/KI values are calculated to determine the efficiency of covalent inhibition.

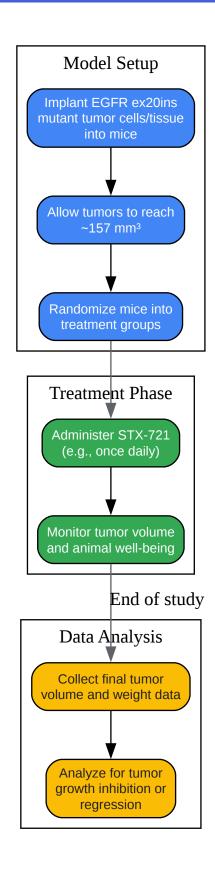
#### **Cellular Proliferation Assays**

The antiproliferative activity of STX-721 was assessed in isogenic Ba/F3 cells and human cancer cell lines.[12] Cell viability was measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3] IC50 values, the concentration of inhibitor required to reduce cell proliferation by 50%, were then determined.

#### In Vivo Xenograft Studies

The in vivo efficacy of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[12] These models involve the subcutaneous implantation of human tumor cells or tissues into immunocompromised mice.[18] Tumor-bearing mice were treated with STX-721, and tumor volume was measured over time to assess antitumor activity. [18]





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Caption: A generalized workflow for in vivo xenograft studies.



#### Conclusion

STX-721 is a promising, highly selective covalent inhibitor of EGFR/HER2 exon 20 insertion mutants.[4] Preclinical data demonstrates its potent antitumor activity and selectivity over wild-type EGFR, suggesting a potential for improved clinical efficacy and a more favorable safety profile compared to existing therapies.[6][12] Ongoing clinical trials will further elucidate the therapeutic potential of STX-721 for patients with NSCLC driven by these challenging mutations.[1]

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